molecular formula C12H21NO3 B567924 tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1239319-91-5

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B567924
CAS No.: 1239319-91-5
M. Wt: 227.304
InChI Key: KAVBYCOMZDNOFX-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-6-azaspiro[34]octane-6-carboxylate is a chemical compound with the molecular formula C12H21NO3 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable azaspirooctane precursor with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the spirocyclic ring system.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various esters or amides, depending on the substituent introduced.

Scientific Research Applications

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVBYCOMZDNOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741092
Record name tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239319-91-5
Record name tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.89 g (23.57 mmol) of sodium borohydride is added portionwise at 0° C. to a solution of 3.54 g (15.71 mmol) of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (WO98/06720) diluted in 40 mL of methanol. The reaction mixture is stirred at room temperature for 1 hour 30 minutes. After evaporating off the solvent, water is added to the reaction medium, the aqueous phase is separated out and extracted several times with diethyl ether, the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure. After evaporating off the solvent, 3.10 g of product are obtained in the form of a brown oil, which is used without further purification in the following step.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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